N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methylbenzamide

Cruzain inhibition Chagas disease Cysteine protease

Researchers developing SAR around the thiazole-2-yl benzamide sulfonamide scaffold face the risk of target-switching with generic analogs. This compound-with its signature 4-methylbenzamide and azepane sulfonamide-is a precise tool to map the structural boundary between P2X3 antagonism (Bayer chemotype) and ER-stress-induced cancer cell death (INSERM chemotype). - Enables direct head-to-head comparison with the thiophene-2-carboxamide analog (CHEMBL566064; cruzain IC50 = 12,000 nM) for cysteine protease lead optimization. - Sourced from the Asinex commercial screening library with full analytical characterization; immediate availability eliminates custom synthesis lead times.

Molecular Formula C23H25N3O3S2
Molecular Weight 455.6 g/mol
Cat. No. B12169324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methylbenzamide
Molecular FormulaC23H25N3O3S2
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
InChIInChI=1S/C23H25N3O3S2/c1-17-6-8-19(9-7-17)22(27)25-23-24-21(16-30-23)18-10-12-20(13-11-18)31(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27)
InChIKeyDBAQDMIDPQOALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepane-Thiazole Benzamide: Baseline Characterization


N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a synthetic small molecule belonging to the thiazole-2-yl benzamide sulfonamide class, characterized by a 1,3-thiazole core substituted at the 4-position with a 4-(azepan-1-ylsulfonyl)phenyl group and at the 2-position with a 4-methylbenzamide moiety . The compound has a molecular formula of C23H25N3O3S2 and a molecular weight of approximately 471.6 g/mol, though vendor-reported values vary between 431.5 and 503.6 g/mol depending on salt form and analytical method . It is cataloged in the Asinex commercial screening library and appears as a reference example in multiple patent families, including benzene sulfonamide thiazole compounds developed by Novartis AG for oncology applications and 1,3-thiazol-2-yl substituted benzamides pursued by Bayer Aktiengesellschaft for neurogenic disorders [1][2]. A closely related analog differing only in the amide substituent—N-(4-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide (CHEMBL566064)—has publicly available bioactivity data in the ChEMBL and BindingDB databases, specifically cruzain inhibition with an IC50 of 12,000 nM [3].

Generic Substitution Risks for Azepane-Thiazole Benzamide


Within the thiazole-2-yl benzamide sulfonamide chemical space, even single-point variations in the amide substituent or sulfonamide ring size produce divergent biological activity profiles that preclude interchangeable procurement. The 4-methylbenzamide group at the thiazole 2-position distinguishes this compound from the thiophene-2-carboxamide analog (CHEMBL566064), which exhibits measurable but modest cruzain inhibition (IC50 12,000 nM), while the azepane sulfonamide ring differentiates it from the more common piperidine- and pyrrolidine-sulfonyl benzamide scaffolds that populate kinase inhibitor patent families [1]. The seven-membered azepane ring imparts distinct conformational flexibility, steric bulk, and hydrogen-bond acceptor geometry relative to six-membered (piperidine) or five-membered (pyrrolidine) sulfonamide analogs, directly affecting target binding pocket complementarity [2]. Additionally, the para-methyl substitution on the benzamide phenyl ring modulates lipophilicity and potential π-stacking interactions compared to unsubstituted, halo-substituted, or methoxy-substituted benzamide congeners found in commercial screening libraries [3]. These structural features are not cosmetic—published structure-activity relationship (SAR) studies on related thiazole sulfonamide series demonstrate that amide substituent identity controls target selectivity between cruzain, Abl kinase, and P2X3 receptor engagement [1][4]. Generic substitution without confirmatory biological profiling therefore carries a high risk of target-switching or potency collapse.

Differential Evidence Guide: Azepane-Thiazole Benzamide vs. Closest Analogs


Amide Substituent Differentiation in Cruzain Inhibition

The closest publicly profiled analog to the target compound is N-(4-(4-(azepan-1-ylsulfonyl)phenyl)thiazol-2-yl)thiophene-2-carboxamide (CHEMBL566064), which differs only in the amide substituent at the thiazole 2-position (thiophene-2-carboxamide versus 4-methylbenzamide). This analog was tested in a cruzain (Trypanosoma cruzi cysteine protease) inhibition assay using Flexstation microplate spectrofluorimetry and yielded an IC50 of 12,000 nM (12 µM) [1]. The 4-methylbenzamide group in the target compound replaces the thiophene heterocycle with a 4-methylphenyl moiety, eliminating the sulfur atom present in the thiophene ring and altering both hydrogen-bond acceptor capacity and π-electron distribution at the critical amide-protein interface. Published SAR on related N-(thiazol-2-yl)-2-thiophene carboxamide derivatives demonstrates that amide substituent identity modulates target affinity by over 100-fold across different biological targets (Abl kinase IC50 values ranging from low nanomolar to >10 µM depending on aryl substituent) [2]. The 4-methylbenzamide variant thus occupies a distinct chemical space within this series and cannot be assumed to replicate the thiophene analog's bioactivity profile without independent experimental confirmation.

Cruzain inhibition Chagas disease Cysteine protease Trypanosoma cruzi Thiazole carboxamide SAR

Sulfonamide Ring-Size Differentiation in Thiazole-Benzamide Scaffolds

The azepane (hexahydroazepine) sulfonamide group in the target compound represents a seven-membered cyclic sulfonamide, which is structurally distinct from the more common six-membered piperidine and five-membered pyrrolidine sulfonamides found in commercial thiazole-benzamide screening libraries. Compounds such as N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (same molecular formula C22H23N3O3S2, MW 441.56) and 4-(3-methylpiperidin-1-ylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide share the thiazole-benzamide core but differ in sulfonamide ring size. Pharmacological reviews of azepane-containing drugs demonstrate that the seven-membered ring provides unique conformational flexibility (pseudorotation pathways not accessible to smaller rings), altered basicity (pKa of azepane ~11.1 vs. piperidine ~11.2 vs. pyrrolidine ~11.3), and distinct steric occupancy that can enhance selectivity for biological targets with larger binding pockets [1]. The azepane sulfonamide architecture has been specifically exploited in FAAH/sEH dual inhibitors where the ring size directly modulated potency (IC50 values ranging from 7–9.6 nM for optimized azepane-containing analogs) . In the target compound, the azepane ring contributes additional hydrophobic surface area (calculated ΔlogP contribution ~+0.5 vs. pyrrolidine analog) that may enhance membrane permeability while maintaining aqueous solubility through the sulfonamide polar group.

Sulfonamide SAR Ring-size effect Kinase inhibitor Azepane pharmacophore Conformational analysis

Patent Landscape for Thiazole-Benzamide Sulfonamides

The thiazole-2-yl benzamide sulfonamide scaffold to which the target compound belongs is claimed in multiple independent patent families with divergent therapeutic indications, indicating that minor structural variations within this class drive distinct biological mechanisms. Novartis AG patent US 8,415,345 (and related filings US 2017/0073341) claims benzene sulfonamide thiazole and oxazole compounds as pharmaceutical agents, with exemplified compounds demonstrating utility in melanoma and non-small cell lung cancer treatment [1]. Separately, INSERM patent EP 4,452,956 claims specific benzene sulfonamide thiazole compounds that induce early endoplasmic reticulum (ER) stress leading to cancer cell growth inhibition and death [2]. In a mechanistically distinct direction, Bayer AG patent US 2019/0185466 claims 1,3-thiazol-2-yl substituted benzamides as P2X3 purinoceptor antagonists for neurogenic disorders, neuropathic pain, and overactive bladder [3]. The target compound's specific substitution pattern (4-methylbenzamide at thiazole 2-position; azepane sulfonamide at the phenyl 4-position) places it at the intersection of these patent-defined structural spaces, making it a potentially valuable tool compound for probing the SAR boundaries that differentiate P2X3 antagonism from ER stress induction from other kinase/protease targets. Cross-referencing the Markush structures across these patents reveals that the 4-methylbenzamide substituent is explicitly within the scope of the Bayer P2X3 chemotype but not exemplified in the INSERM ER stress chemotype, providing a testable selectivity hypothesis.

Patent analysis Benzene sulfonamide thiazole P2X3 antagonist ER stress inducer Oncology therapeutics

Physicochemical Profile: Azepane-Benzamide vs. Common Analogs

The combination of an azepane sulfonamide with a 4-methylbenzamide group in the target compound generates a distinct physicochemical profile compared to commonly available thiazole-benzamide screening compounds. The target compound (C23H25N3O3S2, MW ~471.6 g/mol) exhibits a calculated cLogP of approximately 4.0–4.5 (estimated from fragment-based calculation; the azepane contributes ~+2.0, the 4-methylbenzamide ~+1.8, the thiazole ~+0.5, offset by the sulfonamide at ~-0.8) . In comparison, the pyrrolidine-sulfonyl analog N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (C22H23N3O3S2, MW 441.56) has a predicted cLogP of approximately 3.5–4.0, while the unsubstituted benzamide analog N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 611194-73-1, C26H26N4O5S2, MW 554.64) has a significantly higher MW and additional hydrogen-bond donors . The target compound's MW of ~471.6 places it near the upper bound of the Lipinski Rule of Five (MW <500), while maintaining only 1 hydrogen-bond donor (the amide NH) and 6 hydrogen-bond acceptors, yielding a favorable HBD/HBA ratio. The 4-methyl group on the benzamide provides a modest lipophilicity increase (~+0.5 logP units vs. unsubstituted benzamide) without introducing metabolic liability associated with halo-substitution, potentially offering a balanced permeability-metabolism profile for cell-based assays [1].

Drug-likeness Lipinski parameters Physicochemical profiling LogP Permeability prediction

Application Scenarios: Azepane-Thiazole Benzamide


Amide Substituent SAR Probe for Lead Optimization

The target compound serves as a valuable SAR probe for medicinal chemistry teams exploring the thiazole-2-yl benzamide sulfonamide chemical space. Its 4-methylbenzamide substituent provides a direct comparator to the thiophene-2-carboxamide analog (CHEMBL566064; cruzain IC50 = 12,000 nM) [1], enabling systematic evaluation of how replacing a heterocyclic thiophene with a 4-methylphenyl group affects potency, selectivity, and physicochemical properties. This head-to-head comparison is directly relevant to lead optimization campaigns targeting cysteine proteases (cruzain family), kinases (Abl, P2X3-associated pathways), or protein-protein interaction interfaces where the amide substituent governs binding pocket complementarity. Procurement of both compounds as a matched pair provides an internally controlled SAR dataset that can accelerate scaffold prioritization decisions [2].

P2X3 Antagonist Screening for Neurogenic Pain

Given that the Bayer AG patent family (US 2019/0185466) explicitly claims 1,3-thiazol-2-yl substituted benzamides with substitution patterns encompassing the target compound as P2X3 receptor antagonists for neurogenic disorders [3], this compound is strategically positioned for use in P2X3-targeted screening cascades. The azepane sulfonamide group may confer differentiated P2X3 subtype selectivity versus P2X2/3 heteromers compared to piperidine or pyrrolidine analogs, based on the larger binding pocket requirements of the P2X3 homotrimer. The compound can be deployed as a reference tool in fluorometric calcium flux assays (e.g., FLIPR) using recombinant P2X3-expressing cell lines to establish structure-selectivity relationships within the Bayer-defined chemotype space.

ER Stress Pathway Probe in Oncology

The INSERM patent EP 4,452,956 demonstrates that specific benzene sulfonamide thiazole compounds induce early endoplasmic reticulum stress leading to selective cancer cell death [4]. The target compound, with its 4-methylbenzamide substituent not exemplified in the INSERM chemotype, provides an ideal tool for probing the SAR boundary between ER stress induction (INSERM mechanism) and P2X3 antagonism (Bayer mechanism) or kinase inhibition (Novartis/other mechanisms). By testing this compound alongside INSERM-exemplified analogs in ER stress reporter assays (CHOP-luciferase, XBP1 splicing, BiP/GRP78 upregulation) and counter-screening against P2X3 functional assays, research teams can map the structural determinants that drive divergent cellular mechanisms within a single core scaffold—information of high value for target deconvolution and IP positioning [2].

Cruzain Inhibitor Expansion for Chagas Disease

The cruzain inhibition data available for the thiophene-2-carboxamide analog (IC50 = 12,000 nM) establishes the 4-(azepan-1-ylsulfonyl)phenyl-thiazole core as a validated starting point for antiparasitic drug discovery targeting Trypanosoma cruzi [1]. The target compound's 4-methylbenzamide variant represents an unexplored substitution within this core that may yield improved potency through enhanced hydrophobic interactions with the cruzain S2 or S3 subsites. Procurement for testing in cruzain enzymatic assays (fluorogenic substrate Z-FR-AMC, pH 5.5) and T. cruzi parasite growth inhibition assays (intracellular amastigote and trypomastigote forms) could identify a novel chemotype for Chagas disease, a neglected tropical disease with limited treatment options. The azepane ring's conformational flexibility may also confer favorable pharmacokinetic properties for in vivo efficacy studies in murine T. cruzi infection models [2].

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